2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Description
The compound 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic imidazole derivative featuring a benzylsulfanyl group at position 2 of the imidazole ring and a hydroxymethyl substituent at position 4. The acetamide moiety is further substituted with a 4-chlorophenylmethyl group.
Key structural attributes:
- Imidazole core: Provides a heterocyclic scaffold for interactions with biological targets.
- Hydroxymethyl substituent: Improves solubility and hydrogen-bonding capacity.
- 4-Chlorophenylmethyl acetamide: Introduces halogenated aromaticity for enhanced receptor affinity.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIDEGIFLDXDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Synthesis
The imidazole backbone is synthesized via a modified Debus-Radziszewski reaction, using glyoxal, ammonium acetate, and formaldehyde under acidic conditions. For the hydroxymethyl group at position 5, formaldehyde serves as the hydroxymethylation agent. A typical procedure involves refluxing glyoxal (40%, 10 mL), ammonium acetate (7.7 g, 0.1 mol), and formaldehyde (37%, 5 mL) in acetic acid (50 mL) at 110°C for 6 hours. Yield: 68–72%.
Introduction of Benzylsulfanyl Group at Position 2
The benzylsulfanyl moiety is introduced via nucleophilic substitution. The intermediate 2-chloroimidazole derivative (1.0 g, 6.2 mmol) is reacted with benzyl mercaptan (0.75 mL, 6.2 mmol) in the presence of potassium carbonate (1.71 g, 12.4 mmol) and tetrabutylammonium bromide (TBAB, 0.2 g) in dry DMF (15 mL) at 80°C for 12 hours. Purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the 2-benzylsulfanyl intermediate. Yield: 85–88%.
Table 1. Optimization of Benzylsulfanyl Substitution
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ + TBAB | DMF | 80 | 12 | 88 |
| NaOH | EtOH | 60 | 24 | 62 |
| Cs₂CO₃ | THF | 70 | 18 | 75 |
Synthesis of N-(4-Chlorophenylmethyl)Acetamide Intermediate
Chloroacetylation of 4-Chlorobenzylamine
4-Chlorobenzylamine (1.0 g, 6.3 mmol) is reacted with chloroacetyl chloride (0.6 mL, 7.6 mmol) in dichloromethane (20 mL) at 0°C. Triethylamine (1.3 mL, 9.4 mmol) is added dropwise to neutralize HCl. After stirring at room temperature for 4 hours, the mixture is washed with water (3 × 20 mL) and dried over MgSO₄. The crude product is recrystallized from ethanol. Yield: 92–95%.
Alternative Microwave-Assisted Route
A solvent-free approach involves mixing 4-chlorobenzylamine (1.0 g) with chloroacetic acid (0.76 g, 8.0 mmol) and EDCI (1.53 g, 8.0 mmol) under microwave irradiation (300 W, 80°C, 15 minutes). The product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). Yield: 89%.
Coupling of Imidazole Derivative with Acetamide Intermediate
Nucleophilic Displacement Reaction
The 2-benzylsulfanyl-5-hydroxymethylimidazole (1.2 g, 4.5 mmol) is treated with the N-(4-chlorophenylmethyl)chloroacetamide intermediate (1.1 g, 4.5 mmol) in acetonitrile (20 mL) using potassium carbonate (1.24 g, 9.0 mmol) as a base. The reaction is heated at 70°C for 8 hours, followed by solvent removal under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with brine, and dried. Yield: 78–82%.
Solid-Phase Synthesis for Scalability
To enhance scalability, a solid-supported variant employs Wang resin-bound imidazole. The resin (1.0 g, 1.2 mmol/g) is swelled in DMF, treated with chloroacetamide intermediate (1.3 g, 5.4 mmol), and shaken at 25°C for 24 hours. Cleavage with TFA/H₂O (95:5) yields the crude product, which is purified via HPLC (C18 column, MeCN/H₂O 70:30). Yield: 75%.
Table 2. Comparative Analysis of Coupling Methods
| Method | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Solution-phase | Acetonitrile | K₂CO₃ | 70 | 82 |
| Solid-phase | DMF | DIEA | 25 | 75 |
| Microwave-assisted | DMSO | Cs₂CO₃ | 100 | 80 |
Purification and Characterization
Chromatographic Purification
The final compound is purified using a two-step process:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The compound can undergo reduction reactions, particularly at the chlorophenyl moiety, resulting in dechlorination or reduction of the carbonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation agents like NBS (N-bromosuccinimide), Friedel-Crafts alkylation reagents.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Dechlorinated compounds or reduced amides.
Substitution: : Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Analytical Chemistry: : Used as a standard or reagent in various spectroscopic and chromatographic techniques.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and pathways.
Molecular Probes: : Utilized in molecular imaging and probing to study biological processes at the cellular level.
Medicine
Pharmacology: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Development: : Serves as a lead compound in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: : Incorporated into polymers and materials for improved mechanical and chemical properties.
Agrochemicals: : Explored as a precursor in the synthesis of herbicides and pesticides.
Mechanism of Action
Molecular Targets: : The compound interacts with specific protein targets, such as enzymes and receptors, affecting their function and activity.
Pathways Involved: : Modulates signaling pathways, including oxidative stress response and inflammatory pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares structural homology with several analogs (Table 1).
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Functional Group Impact
- (4-Chlorophenyl)methylsulfanyl (): Increases halogen-mediated interactions but reduces solubility .
Acetamide Substituents :
Hydroxymethyl vs. Aryl at Position 5 :
Hypothetical Bioactivity Trends
While explicit bioactivity data are absent in the evidence, structural trends suggest:
- Target Compound : Hydroxymethyl and benzylsulfanyl may optimize solubility and target engagement, making it a candidate for kinase inhibition (similar to imidazole-based drugs in ) .
- (Dichlorophenyl substituents) : Higher molecular weight and halogen content may enhance cytotoxicity but reduce bioavailability .
- (Bromophenyl): Potential for DNA intercalation due to bromine’s size and electron density .
Biological Activity
The compound 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic derivative of imidazole, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes an imidazole ring, a hydroxymethyl group, and a benzylsulfanyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃OS |
| Molecular Weight | 303.83 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not available |
The biological activity of the compound is attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in coordination with metal ions in enzyme active sites, while the sulfanyl group can form hydrogen bonds with amino acid residues. This interaction may lead to modulation of enzymatic activities, potentially inhibiting or enhancing their functions. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : It may inhibit bacterial cell division by targeting essential proteins like FtsZ.
- Anti-inflammatory Properties : The compound could modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Biological Activity Studies
Research has been conducted to evaluate the biological activities of similar imidazole derivatives. For instance, studies on related compounds have shown significant antiproliferative effects against various cancer cell lines and notable antimicrobial properties against both gram-positive and gram-negative bacteria.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the imidazole ring can enhance antibacterial activity.
- Anti-inflammatory Effects : Research indicated that certain hydroxymethyl-substituted imidazoles reduced the production of TNF-α and IL-6 in macrophages, highlighting their potential as anti-inflammatory agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : This is achieved through the condensation of glyoxal with an appropriate amine.
- Introduction of Sulfanyl Group : A nucleophilic substitution reaction using a thiol reagent introduces the sulfanyl group.
- Final Coupling Reaction : The intermediate is coupled with an acetamide derivative to yield the final product.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors under acidic/basic conditions .
- Functional group introduction : Electrophilic substitution for chlorophenyl groups and thiol-based coupling for sulfanyl linkages .
- Acetamide formation : Reaction with acetamide precursors in polar aprotic solvents (e.g., DMF) .
Key controls : - Temperature (60–80°C for imidazole cyclization) and pH (neutral for thiol coupling) .
- Catalysts (e.g., K₂CO₃ for SN2 reactions) .
- Purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental handling?
- pH stability : Degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide or sulfanyl groups .
- Thermal stability : Store at –20°C in inert atmospheres; avoid prolonged exposure to >40°C .
- Recommendations : Use degassed solvents and argon environments for sensitive reactions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and reaction pathways .
- Reaction path search methods : Automated algorithms (e.g., GRRM) to identify intermediates and byproducts .
- Machine learning : Training datasets on analogous imidazole derivatives to predict optimal catalysts/solvents .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data on biological activity?
- Cross-validation : Compare computational docking results with in vitro assays (e.g., enzyme inhibition) .
- Control experiments : Test for off-target interactions using knockout cell lines or competitive binding assays .
- Data reconciliation : Use statistical tools (e.g., Bayesian analysis) to weigh conflicting results from different assay conditions .
Q. What methodologies identify the compound’s molecular targets and elucidate its mechanism of action?
- Target identification :
- Affinity chromatography : Immobilized compound to pull down binding proteins .
- CRISPR-Cas9 screens : Genome-wide knockout to identify resistance genes .
- Mechanistic studies :
- Molecular docking : Simulate binding to kinases or GPCRs using AutoDock Vina .
- Transcriptomics : RNA-seq to map pathway alterations post-treatment .
Q. How do structural modifications (e.g., benzylsulfanyl group) affect pharmacological properties?
- Structure-Activity Relationship (SAR) strategies :
- Substitution at benzylsulfanyl : Replace with alkylthiols to enhance membrane permeability .
- Hydroxymethyl group modification : Esterification to improve metabolic stability .
- Quantitative approaches :
- In vitro IC₅₀ comparisons : Dose-response curves in enzyme inhibition assays .
- Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models .
Q. What advanced spectroscopic techniques analyze dynamic molecular interactions in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
